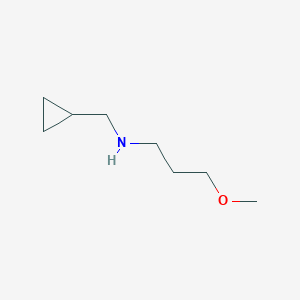
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves studying the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, etc.Scientific Research Applications
Synthesis and Evaluation in Positron Emission Tomography
A study by Prabhakaran et al. (2006) focused on the synthesis of a compound structurally related to 2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide. The compound was evaluated as an imaging probe for 5-HT2A receptors using positron emission tomography (PET) in baboons. The study highlighted the molecule's ability to penetrate the blood-brain barrier, although it was not suitable for imaging 5-HT2A receptors.
Spatial Orientation in Anion Coordination
Kalita and Baruah (2010) explored the spatial orientations of amide derivatives, including molecules structurally related to 2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide. They studied the self-assembly of these molecules and their crystal structures, revealing insights into their tweezer-like geometry and channel-like structures (Kalita & Baruah, 2010).
Memory Enhancement in Mice
Li Ming-zhu (2008) synthesized a compound related to 2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide and studied its effects on memory enhancement in mice. The study used a swimming maze test to measure the memory abilities of the mice, indicating the potential neurocognitive effects of such compounds (Li Ming-zhu, 2008).
Anticonvulsant Properties
A study by Camerman et al. (2005) investigated the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which are closely related to the compound . Their research provided insights into the stereochemistry of these compounds and their potential anticonvulsant activities (Camerman et al., 2005).
Role in Traditional Chinese Medicine
Yang et al. (2015) isolated several N-acetyldopamine derivatives from Periostracum Cicadae, including compounds structurally similar to 2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide. These compounds were used in traditional Chinese medicine for various treatments, indicating their biological importance and potential therapeutic applications (Yang et al., 2015).
Safety And Hazards
This involves studying the safety precautions that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, etc.
Please note that the availability of this information depends on the extent of research done on the specific compound. For a less studied compound, some of this information might not be available. It’s always a good idea to refer to peer-reviewed articles, textbooks, and reputable online resources for accurate and reliable information. If you have access to a library or a database like PubMed, those could be very useful for your research. If you have specific questions about any of these aspects, feel free to ask!
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-7-4-12-10(14)8-13-5-2-9(11)3-6-13/h9H,2-8,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBNAGXBTZBBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462579.png)


![(1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1462584.png)
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1462585.png)
![2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1462586.png)

![6-[Methyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1462592.png)



![4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1462596.png)
amine](/img/structure/B1462599.png)
